molecular formula C15H12N2O5 B13046784 4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid

4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid

Cat. No.: B13046784
M. Wt: 300.27 g/mol
InChI Key: DNRKHSWQNBHGKQ-UHFFFAOYSA-N
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Description

4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C15H12N2O5 It is a derivative of pyridine-2,6-dicarboxylic acid, featuring an acetamidophenyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid can be achieved through a multi-step process. One common method involves the initial preparation of 3-acetamidophenylboronic acid, which is then subjected to a Suzuki coupling reaction with 2,6-dibromopyridine. The resulting intermediate is subsequently oxidized to yield the desired product. The reaction conditions typically involve the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity and chemical reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Acetamidophenyl)pyridine-2,6-dicarboxylic acid is unique due to the presence of the acetamidophenyl group, which enhances its ability to participate in hydrogen bonding and increases its potential as a bioactive molecule. This structural feature distinguishes it from other pyridine-dicarboxylic acid derivatives and contributes to its diverse applications in scientific research .

Properties

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

4-(3-acetamidophenyl)pyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C15H12N2O5/c1-8(18)16-11-4-2-3-9(5-11)10-6-12(14(19)20)17-13(7-10)15(21)22/h2-7H,1H3,(H,16,18)(H,19,20)(H,21,22)

InChI Key

DNRKHSWQNBHGKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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